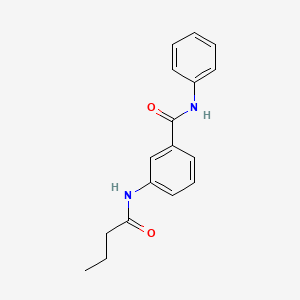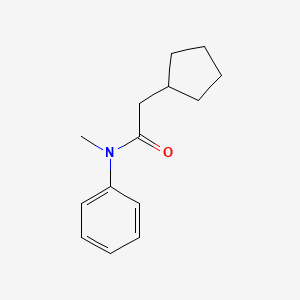![molecular formula C18H25NO3 B5914742 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)
2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.
Mecanismo De Acción
2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a reversible inhibitor of BTK, which is a key mediator of B-cell receptor signaling. BTK phosphorylates downstream targets in the B-cell receptor signaling pathway, leading to activation of transcription factors and cell proliferation. 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This results in decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects:
2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to inhibit BTK activity and downstream signaling pathways in vitro and in vivo. In preclinical studies, 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies. In addition, 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to have synergistic effects with other targeted therapies, such as venetoclax and lenalidomide. 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been shown to have favorable pharmacokinetic properties, including high oral bioavailability and good tissue penetration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has high potency and selectivity for BTK, making it a useful tool for studying B-cell receptor signaling pathways. However, 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to use in some assays. In addition, 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has not been extensively studied in non-human models, which may limit its applicability in some research areas.
Direcciones Futuras
There are several future directions for research on 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One area of interest is the development of combination therapies with 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide and other targeted therapies, such as venetoclax and lenalidomide. Another area of interest is the evaluation of 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in combination with immunotherapies, such as checkpoint inhibitors. Additionally, further studies are needed to evaluate the safety and efficacy of 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in patients with B-cell malignancies, particularly in combination with other therapies. Finally, the development of more potent and selective BTK inhibitors may provide additional options for the treatment of B-cell malignancies.
Métodos De Síntesis
The synthesis of 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material, 4-bromo-2-fluorobenzene, is first reacted with cyclopentylmagnesium bromide to give the corresponding cyclopentyl-substituted benzene. The intermediate compound is then reacted with tetrahydro-2-furanmethanol to form the furanyl-substituted benzene. Finally, the product is coupled with N-(tert-butoxycarbonyl)-L-valine to give 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide.
Aplicaciones Científicas De Investigación
2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. Clinical trials are currently ongoing to evaluate the safety and efficacy of 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in patients with B-cell malignancies.
Propiedades
IUPAC Name |
2-cyclopentyl-N-[4-(oxolan-2-ylmethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c20-18(12-14-4-1-2-5-14)19-15-7-9-16(10-8-15)22-13-17-6-3-11-21-17/h7-10,14,17H,1-6,11-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRXHGIRIVZDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=CC=C(C=C2)OCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914669.png)
![2-methyl-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914676.png)
![2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914677.png)

![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)
![methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5914696.png)

![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)
![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)
![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)



![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)